Cas no 868148-80-5 (N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide)

N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a specialized sulfonamide derivative characterized by its unique substitution pattern and sterically hindered structure. The compound features a central benzene ring with strategically placed methyl groups and sulfonamide functionalities, enhancing its stability and reactivity in synthetic applications. Its N-ethyl and N-methylbenzenesulfonamido substituents contribute to tailored solubility and electronic properties, making it suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s structural rigidity and defined functional groups allow for precise modifications in complex molecular frameworks. Its high purity and consistent performance make it a reliable choice for research and industrial applications requiring controlled sulfonamide chemistry.
N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide structure
868148-80-5 structure
Product Name:N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
CAS No:868148-80-5
MF:C18H24N2O4S2
MW:396.52416229248
CID:5901188
PubChem ID:7172630
Update Time:2025-06-15

N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-ethyl-2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]-
    • N-ethyl-2,4,6-trimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide
    • MLS000680004
    • F1719-0061
    • 868148-80-5
    • N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
    • SMR000324632
    • AKOS024609243
    • VU0306782-2
    • 3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide
    • HMS2618D21
    • SR-01000014496
    • CHEMBL1415805
    • SR-01000014496-1
    • Inchi: 1S/C18H24N2O4S2/c1-6-19-25(21,22)18-14(3)12-13(2)17(15(18)4)20(5)26(23,24)16-10-8-7-9-11-16/h7-12,19H,6H2,1-5H3
    • InChI Key: YRYGVXZFZWOXDY-UHFFFAOYSA-N
    • SMILES: C1(S(NCC)(=O)=O)=C(C)C=C(C)C(N(C)S(C2=CC=CC=C2)(=O)=O)=C1C

Computed Properties

  • Exact Mass: 396.11774960g/mol
  • Monoisotopic Mass: 396.11774960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.266±0.06 g/cm3(Predicted)
  • Boiling Point: 569.9±60.0 °C(Predicted)
  • pka: 11.61±0.50(Predicted)

N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1719-0061-1mg
N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
868148-80-5 90%+
1mg
$54.0 2023-05-17

N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide Related Literature

Additional information on N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide

N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide (CAS No. 868148-80-5): An Overview

N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide (CAS No. 868148-80-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a member of the sulfonamide class of compounds, which are widely studied for their diverse biological activities and potential therapeutic applications.

The molecular structure of N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is characterized by a central benzene ring substituted with multiple functional groups, including sulfonamide and methyl groups. These structural features contribute to its unique chemical properties and biological activities. The presence of the sulfonamide group is particularly noteworthy, as it is a common motif in many drugs used to treat a variety of conditions, including infections and inflammatory diseases.

Recent studies have focused on the potential therapeutic applications of N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide. One area of interest is its anti-inflammatory properties. In vitro and in vivo experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may have potential as a treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

Another promising application of N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is in the field of cancer research. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways. These findings have led to increased interest in exploring its potential as an anticancer agent.

In addition to its therapeutic potential, N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide has also been studied for its pharmacokinetic properties. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development as a drug. Preclinical studies have also indicated that it has low toxicity and good safety margins, which are crucial factors in drug development.

The synthesis of N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide involves several steps and requires careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include the reaction of 2,4,6-trimethylaniline with ethyl chlorosulfonyl isocyanate followed by treatment with N-methylaniline. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound on a larger scale.

In conclusion, N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide (CAS No. 868148-80-5) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its anti-inflammatory and anticancer properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, highlighting its importance in the field.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd